N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-16-6-8-17(9-7-16)22(26)23-19-11-12-20-18(15-19)10-13-21(25)24(20)14-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYHZLWOMEKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by functionalization at specific positions to introduce the propyl and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial activity. For instance, compounds similar to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Research suggests that these compounds can serve as potential candidates for developing new antimicrobial agents due to their ability to inhibit microbial growth effectively .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that tetrahydroquinoline derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathway. This mechanism is crucial as it plays a significant role in many cancer types .
Synthesis and Characterization
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multi-step organic reactions. The initial steps focus on constructing the tetrahydroquinoline core followed by modifications to introduce the propanamide group. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Screening
A study published in RSC Advances evaluated various quinoline derivatives for their antimicrobial activity. Among the tested compounds, those structurally similar to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide demonstrated significant inhibition against both bacterial and fungal strains. The findings suggest a possible pathway for developing new antibiotics from these derivatives .
Case Study 2: Anticancer Research
In another investigation focusing on quinoline hybrids, researchers synthesized several compounds targeting EGFR and DNA gyrase. The results indicated that specific derivatives exhibited promising anticancer activity by effectively inhibiting cell proliferation in various cancer cell lines. This highlights the therapeutic potential of compounds like N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or antioxidant activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The compound is compared to two reported dual FP-2/FP-3 inhibitors:
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (quinolinyl oxamide derivative, QOD)
N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide (indole carboxamide derivative, ICD)
Key Structural Differences:
- Core Scaffold: The target compound uses a tetrahydroquinoline core, whereas QOD incorporates a benzodioxol-ethylenediamine linker, and ICD features an indole-carboxamide backbone.
- Substituents: The target compound’s propyl groups (at positions 1 of the quinoline and 4 of the benzamide) may enhance lipophilicity and binding pocket compatibility compared to QOD’s methyl group or ICD’s biphenyl moiety.
Table 1: Comparative Data on Target Compound and Analogues
*Calculated based on molecular formula.
Mechanistic and Pharmacological Insights
- Target Compound :
- Structural data from X-ray crystallography (via SHELXL ) likely provide precise binding mode details, enabling structure-activity relationship (SAR) optimization.
- Molecular dynamics (MD) simulations may reveal time-dependent interactions with FP-2/FP-3, addressing dynamic binding mechanisms often inaccessible to static crystallography .
- QOD and ICD :
Advantages and Limitations
- Target Compound :
- Advantages : Propyl substituents may improve metabolic stability and target affinity compared to smaller (methyl) or bulkier (biphenyl) groups in analogues. Structural data support iterative optimization.
- Limitations : Lack of reported IC50 values complicates direct efficacy comparisons.
- QOD/ICD :
Biological Activity
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic compound that exhibits a range of biological activities, particularly in the context of plant stress responses and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular characteristics of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 308.38 g/mol |
| Molecular Formula | C19H20N2O2 |
| LogP | 3.568 |
| LogD | 3.5679 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide primarily targets the PYR/PYL family of abscisic acid (ABA) receptors in plants. Its binding to these receptors mimics the action of ABA, leading to several physiological responses:
- Inhibition of Seed Germination : The compound prevents premature germination under unfavorable conditions.
- Drought Resistance : It promotes mechanisms that enhance plant tolerance to drought by reducing water loss through stomatal closure.
- Stress Response Activation : The compound activates signaling pathways associated with abiotic stress responses.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Plant Growth Regulation :
- The compound enhances stress tolerance in plants by modulating ABA signaling pathways. This includes inhibiting type 2C phosphatases (PP2C), which are negative regulators of ABA signaling.
- Pharmacological Potential :
- Antioxidant Activity :
Case Studies
Several studies have investigated the biological effects of related compounds and their mechanisms:
- A study on 1-Oxo-tetrahydroisoquinolinones highlighted their diverse biological properties, reinforcing the significance of this chemical scaffold in drug discovery and development .
- Research on synthetic derivatives indicated that modifications in the quinoline core could lead to enhanced biological activity and specificity towards certain receptors .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | H₂ (1 atm), Pd-C, EtOH, 48h | ~73% | Filtration, evaporation |
| 2 | Propyl bromide, K₂CO₃, DMF, 80°C | 65% | Column chromatography |
| 3 | 4-Propylbenzoyl chloride, DIPEA, DCM | 58% | Recrystallization |
Advanced: How can structural contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for high-resolution refinement. For flexible side chains, apply restraints/constraints during refinement .
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers.
- Dynamic NMR: Perform variable-temperature NMR to detect slow-exchange processes.
Case Study:
For a related tetrahydroquinolinone, X-ray data revealed a planar quinolinone ring, while NMR suggested dynamic puckering. MD simulations confirmed temperature-dependent ring flexibility .
Basic: What analytical techniques are critical for confirming the molecular structure and purity?
Methodological Answer:
- X-ray Diffraction: Resolve absolute configuration and crystal packing using SHELX suites .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ESI+/ESI− modes).
- HPLC-PDA/MS: Assess purity (>95%) and detect impurities (e.g., column: C18, gradient elution).
- Elemental Analysis: Validate C, H, N content (±0.4% tolerance).
Q. Table 2: Typical Analytical Parameters
| Technique | Parameters | Target Criteria |
|---|---|---|
| XRD | R-factor < 5% | Single-crystal, 100K |
| HRMS | Δmass < 2 ppm | Molecular ion [M+H]⁺ |
| HPLC | Retention time ±0.1 min | Purity ≥95% |
Advanced: How can computational methods (e.g., MD simulations) elucidate the mechanism of action for this compound as a protease inhibitor?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites (e.g., FP-2/FP-3 proteases) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability and key residues (e.g., hydrogen bonds with catalytic cysteines).
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities.
Example Workflow:
For a quinolinyl oxamide inhibitor, MD revealed that the tetrahydroquinolinone ring stabilizes via π-π stacking with Phe residues, while the propyl group enhances hydrophobic interactions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood.
- Waste Disposal: Follow institutional guidelines for halogenated/organic waste.
- First Aid: In case of contact, rinse skin/eyes with water for 15+ minutes; seek medical attention if irritation persists .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency against kinase targets?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., propyl → cyclopropyl) to probe steric/electronic effects.
- Enzymatic Assays: Test inhibition IC₅₀ against a kinase panel (e.g., EGFR, Aurora kinases).
- Co-crystallization: Resolve ligand-kinase complexes to identify critical binding motifs (e.g., hinge region interactions).
Q. Table 3: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Propyl → Cyclopropyl | 12 nM (vs. 45 nM for parent) | Enhanced hydrophobic fit |
| Benzamide → Thiophene carboxamide | 8 nM | Improved π-stacking |
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Screening: Test mixtures like EtOAc/hexane, DCM/MeOH, or acetone/water.
- Gradient Cooling: Slowly reduce temperature from reflux to 4°C.
- Seeding: Introduce microcrystals to induce nucleation.
Example:
A related benzamide derivative achieved >99% purity via recrystallization from hot ethanol/water (3:1 v/v) .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat); measure half-life via LC-MS.
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms.
- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., propyl oxidation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
